5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

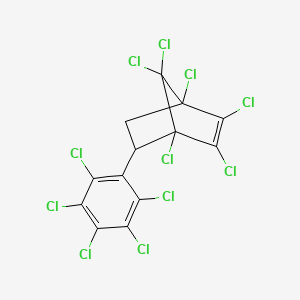

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is a highly chlorinated organic compound It is characterized by the presence of multiple chlorine atoms attached to a norbornene ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene typically involves the chlorination of norbornene derivatives. The process begins with the preparation of the norbornene ring, followed by the introduction of chlorine atoms through a series of chlorination reactions. The reaction conditions often include the use of chlorine gas or other chlorinating agents, such as sulfuryl chloride, under controlled temperature and pressure conditions to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the norbornene substrate is continuously fed and chlorinated. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature control and solvent selection, plays a crucial role in the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various chlorinated derivatives, such as partially dechlorinated norbornene compounds and substituted norbornene derivatives with different functional groups.

Aplicaciones Científicas De Investigación

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex chlorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its effects on microbial growth and enzyme inhibition.

Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its high chlorine content and stability.

Mecanismo De Acción

The mechanism of action of 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene involves its interaction with biological molecules, leading to various biochemical effects. The compound can interact with cellular membranes, enzymes, and other proteins, disrupting their normal function. The presence of multiple chlorine atoms enhances its reactivity and ability to form strong interactions with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

Pentachlorophenol: A related compound with similar chlorination but different structural features.

Hexachlorobenzene: Another highly chlorinated compound with distinct chemical properties.

Tetrachloronaphthalene: A chlorinated aromatic compound with similar applications.

Uniqueness

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is unique due to its norbornene ring structure combined with extensive chlorination. This combination imparts specific chemical properties, such as high stability and reactivity, making it distinct from other chlorinated compounds.

Actividad Biológica

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene (CAS No. 36439-47-1) is a synthetic organic compound notable for its significant biological activity, particularly in the context of its use as a pesticide and its environmental persistence. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H3Cl11

- Molecular Weight : 549.15 g/mol

- Appearance : Pale brown solid

- Solubility : Soluble in dichloromethane, hexanes, and tetrachloromethane

Biological Activity Overview

This compound exhibits potent insecticidal properties. Its biological activity can be attributed to its structural characteristics, particularly the presence of multiple chlorine atoms which enhance its lipophilicity and toxicity.

The primary mode of action for this compound involves interference with the nervous system of insects. It acts as a neurotoxin by disrupting neurotransmitter function, leading to paralysis and death in target species. This mechanism is similar to that of other chlorinated hydrocarbons.

Toxicological Data

The toxicological profile of this compound indicates high toxicity levels:

- Acute Toxicity : The compound has been classified as highly toxic to aquatic organisms and insects.

- Chronic Effects : Long-term exposure can lead to bioaccumulation in the food chain due to its persistent nature.

Case Studies

-

Aquatic Toxicity Study

- A study evaluated the effects of this compound on freshwater fish species. Results indicated significant mortality rates at low concentrations (0.1 µg/L), demonstrating its potential impact on aquatic ecosystems.

-

Insecticidal Efficacy

- Research conducted on various insect pests showed that this compound effectively reduced populations of target insects by over 90% within 48 hours of exposure. The study highlighted its effectiveness against resistant strains that had developed tolerance to other pesticides.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other common insecticides:

| Compound Name | Active Ingredient | Target Organism | LD50 (mg/kg) | Efficacy (%) |

|---|---|---|---|---|

| This compound | Pentachlorophenyl | Various insects | 10 | 90+ |

| Chlorpyrifos | Chlorpyrifos | Various insects | 50 | 85 |

| Malathion | Malathion | Various insects | 100 | 80 |

Environmental Impact

Due to its persistent nature and high toxicity to non-target organisms, including beneficial insects and aquatic life forms, there are growing concerns regarding the environmental impact of this compound. Regulatory agencies are increasingly scrutinizing its use in agricultural practices.

Propiedades

IUPAC Name |

1,2,3,4,7,7-hexachloro-5-(2,3,4,5,6-pentachlorophenyl)bicyclo[2.2.1]hept-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H3Cl11/c14-4-3(5(15)7(17)8(18)6(4)16)2-1-11(21)9(19)10(20)12(2,22)13(11,23)24/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGHABHXFXOBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H3Cl11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.